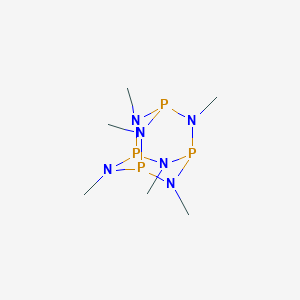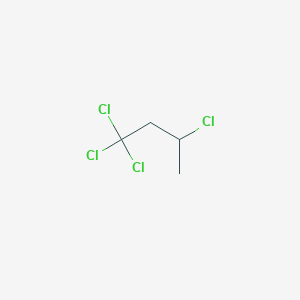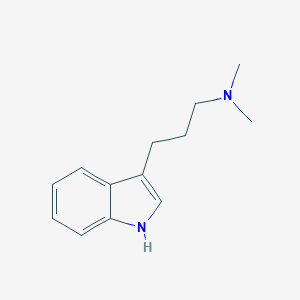
3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole ring system.
Alkylation: The next step involves the alkylation of the indole ring at the 3-position.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and efficiency. The use of catalysts and green chemistry principles may also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and appropriate electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups onto the indole ring .
Scientific Research Applications
3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This can result in a range of biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Tryptamine is an indole derivative with a similar structure but lacks the N,N-dimethylpropan-1-amine moiety.
Serotonin: Serotonin is another indole derivative with a hydroxyl group at the 5-position and an amine group at the 3-position.
Melatonin: Melatonin is an indole derivative with an acetamide group at the 5-position and a methoxy group at the 3-position.
Uniqueness
3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
13117-35-6 |
|---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H18N2/c1-15(2)9-5-6-11-10-14-13-8-4-3-7-12(11)13/h3-4,7-8,10,14H,5-6,9H2,1-2H3 |
InChI Key |
QHNWPRMHGXRBAO-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC1=CNC2=CC=CC=C21 |
Canonical SMILES |
CN(C)CCCC1=CNC2=CC=CC=C21 |
| 13117-35-6 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


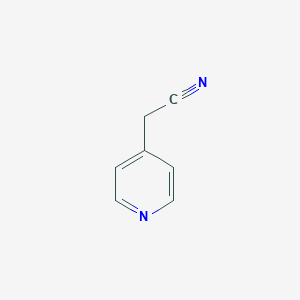
![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)
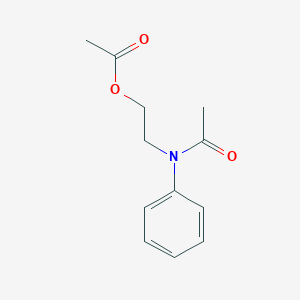
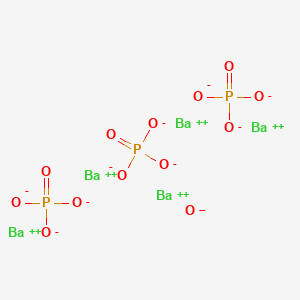
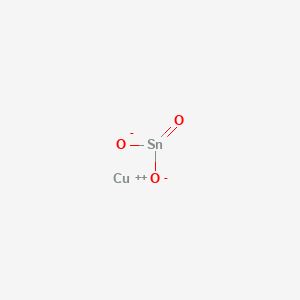
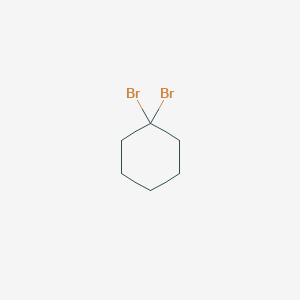
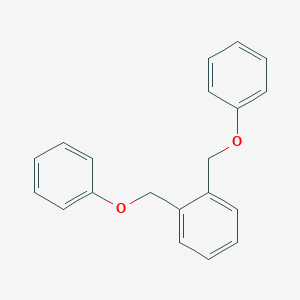
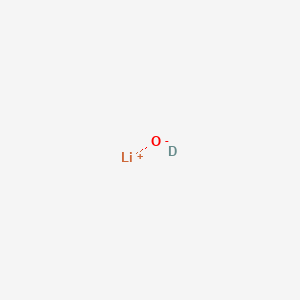
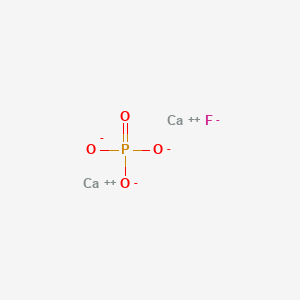
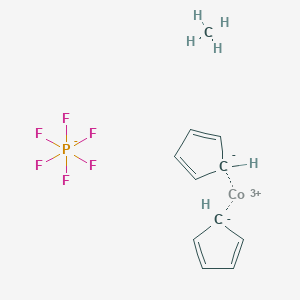
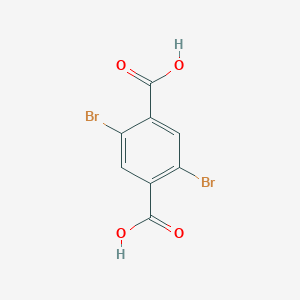
![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)
